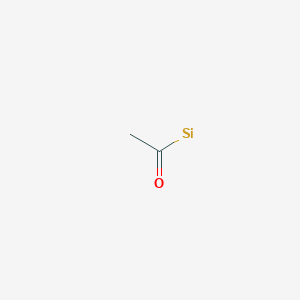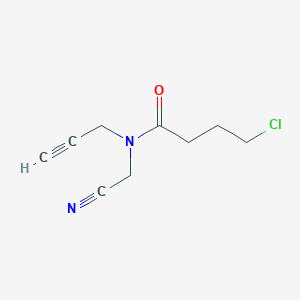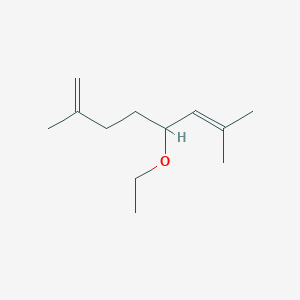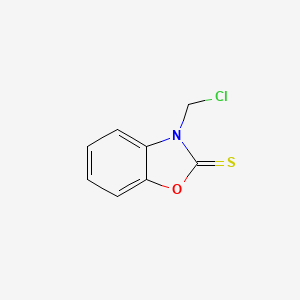![molecular formula C12H13N3O3 B14637123 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 55371-09-0](/img/structure/B14637123.png)
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with acetyl and trimethyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions involve replacing specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Sodium borohydride, room temperature.
Substitution: Carboxylic anhydrides or acid chlorides, reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various acyl derivatives of the pyrido[2,3-d]pyrimidine core.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound exhibits various biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties. It is being investigated for its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares the pyrido[2,3-d]pyrimidine core but lacks the acetyl and trimethyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar to pyrido[2,3-d]pyrimidin-5-one but with different substituents at the 7-position.
Uniqueness
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55371-09-0 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
5-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O3/c1-6-5-8(7(2)16)9-10(13-6)14(3)12(18)15(4)11(9)17/h5H,1-4H3 |
InChI-Schlüssel |
XVJAOKDKMDFCSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


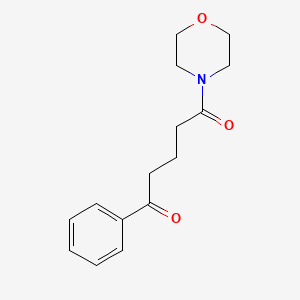
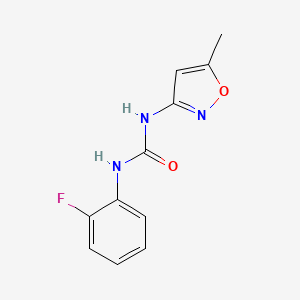
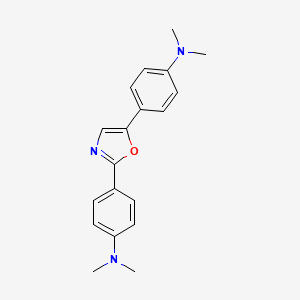
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

